4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine
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Description
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis : A study by Strekowski et al. (2016) involved the synthesis and structure-activity relationship analysis of 5-HT7 receptor antagonists, including piperazin-1-yl substituted unfused heterobiaryls. This class of compounds, represented by a model ligand closely related to the chemical structure of interest, was systematically modified to understand how structural changes affect 5-HT7 binding affinity (Strekowski et al., 2016).
Antimicrobial and Antifungal Properties : Research by Bonacorso et al. (2015) described the synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines. This research, though not directly involving the exact compound, shares similarities in structural features and explored the antimicrobial and antifungal activities of these compounds (Bonacorso et al., 2015).
Biological Significance and Drug-like Properties : Shah et al. (2016) focused on the synthesis of pyrazoline compounds containing fluorine atoms as substituents. Their research aimed to identify the biological importance of these compounds, particularly in terms of their antibacterial and antifungal activities (Shah et al., 2016).
Chemotherapeutic Potential : A study by Al-Mutairi et al. (2021) analyzed the crystal structures of chemotherapeutic agents including 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate. This research is significant as it provides insights into the molecular structures and potential therapeutic applications of compounds structurally similar to the compound (Al-Mutairi et al., 2021).
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-23(25)16-5-3-14(4-6-16)13-22-9-7-15(8-10-22)17-12-18(21-20-17)19-2-1-11-26-19/h1-6,11-12,15H,7-10,13H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVBBJADQECQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.